4-Methylsulfonyl-3-nitrobenzotrifluoride
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Overview
Description
4-Methylsulfonyl-3-nitrobenzotrifluoride is a chemical compound with the molecular formula C8H6F3NO4S and a molecular weight of 269.2 g/mol . It is characterized by the presence of a methylsulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
The synthesis of 4-Methylsulfonyl-3-nitrobenzotrifluoride typically involves the nitration of 4-methylsulfonylbenzotrifluoride. The reaction conditions for this process include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective nitration of the benzene ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the desired product .
Chemical Reactions Analysis
4-Methylsulfonyl-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.
Scientific Research Applications
4-Methylsulfonyl-3-nitrobenzotrifluoride is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methylsulfonyl-3-nitrobenzotrifluoride depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active sites and altering their activity. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability .
Comparison with Similar Compounds
4-Methylsulfonyl-3-nitrobenzotrifluoride can be compared with similar compounds such as:
4-Methylsulfonyl-2-nitrobenzotrifluoride: Similar structure but with the nitro group in a different position, affecting its reactivity and applications.
4-Methylsulfonyl-3-nitrobenzoic acid: Contains a carboxylic acid group instead of a trifluoromethyl group, leading to different chemical properties and uses.
4-Methylsulfonyl-3-nitrobenzamide: Features an amide group, which alters its solubility and reactivity compared to this compound.
These comparisons highlight the uniqueness of this compound in terms of its functional groups and their influence on its chemical behavior and applications.
Properties
IUPAC Name |
1-methylsulfonyl-2-nitro-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4S/c1-17(15,16)7-3-2-5(8(9,10)11)4-6(7)12(13)14/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHXDCJMSQGRDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201213325 |
Source
|
Record name | 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
364-48-7 |
Source
|
Record name | 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=364-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-2-nitro-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201213325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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